molecular formula C23H19ClN2O5 B4296445 10-butyl-1-(4-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

10-butyl-1-(4-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No. B4296445
M. Wt: 438.9 g/mol
InChI Key: PIFDFUOFEJNYDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-butyl-1-(4-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one, also known as BNC-105, is a novel anti-cancer drug that has shown promising results in preclinical studies. This compound belongs to the family of dibenzoxazepin derivatives and is synthesized through a multi-step reaction process.

Mechanism of Action

10-butyl-1-(4-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one works by inhibiting the activity of vascular endothelial growth factor receptor 2 (VEGFR-2) and fibroblast growth factor receptor 1 (FGFR-1). These receptors play a critical role in angiogenesis, which is essential for tumor growth. By inhibiting the activity of these receptors, 10-butyl-1-(4-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one prevents the formation of new blood vessels required for tumor growth. 10-butyl-1-(4-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one also induces apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
10-butyl-1-(4-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has been shown to have minimal toxicity in preclinical studies. It has a favorable pharmacokinetic profile, with a half-life of approximately 6 hours. 10-butyl-1-(4-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is rapidly absorbed and distributed to various tissues, including the liver, kidney, and lungs. It is metabolized in the liver and excreted through the kidneys. 10-butyl-1-(4-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has also been shown to have minimal drug-drug interactions, making it a promising candidate for combination therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of 10-butyl-1-(4-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is its potent anti-tumor activity in preclinical models of cancer. It has also been shown to enhance the effects of chemotherapy and radiation therapy, making it a promising candidate for combination therapy. However, one of the limitations of 10-butyl-1-(4-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is its limited solubility, which can make it challenging to administer in vivo. Another limitation is the lack of clinical data, which makes it challenging to assess its safety and efficacy in humans.

Future Directions

There are several future directions for 10-butyl-1-(4-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one. One direction is to conduct clinical trials to assess its safety and efficacy in humans. Another direction is to investigate its potential as a combination therapy with other anti-cancer drugs. Further studies are also needed to understand the mechanism of action of 10-butyl-1-(4-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one and its potential for the treatment of other diseases. Additionally, there is a need to develop more efficient synthesis methods to improve the yield and solubility of 10-butyl-1-(4-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one.

Scientific Research Applications

10-butyl-1-(4-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has been extensively studied for its anti-cancer properties. It has shown significant anti-tumor activity in various preclinical models of cancer, including breast, lung, colon, and prostate cancer. 10-butyl-1-(4-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has been shown to inhibit angiogenesis, which is the process of forming new blood vessels required for tumor growth. It also induces apoptosis, which is the programmed cell death of cancer cells. 10-butyl-1-(4-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has also been shown to enhance the effects of chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

5-butyl-7-(4-chlorophenoxy)-9-nitrobenzo[b][1,4]benzoxazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O5/c1-2-3-12-25-18-6-4-5-7-19(18)31-21-14-16(26(28)29)13-20(22(21)23(25)27)30-17-10-8-15(24)9-11-17/h4-11,13-14H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFDFUOFEJNYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2OC3=C(C1=O)C(=CC(=C3)[N+](=O)[O-])OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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